N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide
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Overview
Description
N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound characterized by the presence of furan, thiophene, and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common approach is:
Starting Materials: The synthesis begins with commercially available starting materials such as furan-3-carboxaldehyde, thiophene-2-carboxaldehyde, and 2-(methylthio)benzoic acid.
Formation of Intermediates: The aldehyde groups of furan-3-carboxaldehyde and thiophene-2-carboxaldehyde are first converted to their respective alcohols through reduction reactions using reagents like sodium borohydride.
Amide Bond Formation: The alcohol intermediates are then reacted with 2-(methylthio)benzoic acid in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced at the benzamide group using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, particularly the benzene ring, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bromine, chlorine, sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of furan and thiophene.
Reduction: Reduced benzamide derivatives.
Substitution: Halogenated benzamide derivatives.
Scientific Research Applications
N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide depends on its application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and thiophene rings can participate in π-π interactions, while the benzamide group can form hydrogen bonds with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(furan-2-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide
- N-(furan-3-ylmethyl)-2-(ethylthio)-N-(thiophen-2-ylmethyl)benzamide
- N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-3-ylmethyl)benzamide
Uniqueness
N-(furan-3-ylmethyl)-2-(methylthio)-N-(thiophen-2-ylmethyl)benzamide is unique due to the specific positioning of the furan and thiophene rings, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and physical properties compared to its analogs.
Properties
IUPAC Name |
N-(furan-3-ylmethyl)-2-methylsulfanyl-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c1-22-17-7-3-2-6-16(17)18(20)19(11-14-8-9-21-13-14)12-15-5-4-10-23-15/h2-10,13H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYMFVMMKDEKCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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